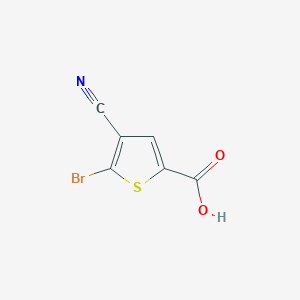

5-Bromo-4-cyanothiophene-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNO2S/c7-5-3(2-8)1-4(11-5)6(9)10/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFLKXMVSQONTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503328-42-4 | |

| Record name | 5-bromo-4-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Cyanothiophene 2 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors for 5-Bromo-4-cyanothiophene-2-carboxylic Acid

A retrosynthetic analysis of this compound suggests several potential disconnection approaches. The primary disconnections involve the sequential removal of the key functional groups: the carboxylic acid, the cyano group, and the bromine atom.

Primary Disconnections:

C-C Bond Disconnection (Carboxylic Acid): The carboxylic acid group at the C2 position can be retrosynthetically disconnected to a proton, implying a carboxylation reaction of a 2-lithiated or 2-magnesiated thiophene (B33073) precursor. This leads to 2-bromo-3-cyanothiophene as a key intermediate.

C-C Bond Disconnection (Cyano Group): The cyano group at the C4 position can be traced back to a bromine or iodine atom, suggesting a cyanation reaction, such as a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation. This points to a dibrominated thiophene precursor, such as 2,4-dibromothiophene (B1333396) or a related derivative.

C-Br Bond Disconnection: The bromine atom at the C5 position can be introduced via an electrophilic bromination reaction. The directing effects of the other substituents on the thiophene ring are crucial for achieving the desired regioselectivity.

Based on these disconnections, a plausible retrosynthetic pathway is outlined below:

Key Precursors:

| Precursor Name | Chemical Structure | Rationale for Use |

| Thiophene | C4H4S | A fundamental starting material for building the thiophene core. |

| 2-Bromothiophene | C4H3BrS | Provides a pre-installed bromine handle for further functionalization. |

| 2-Thiophenecarboxylic acid | C5H4O2S | Allows for the introduction of the carboxylic acid group early in the synthesis. |

| 3,4-Dibromothiophene (B32776) | C4H2Br2S | A potential precursor for the sequential introduction of the cyano and carboxylic acid groups. |

Contemporary Synthetic Routes to this compound

Contemporary synthetic strategies for this compound generally involve multi-step sequences that allow for the controlled and regioselective introduction of the required functional groups onto a thiophene core.

Multi-Step Synthetic Strategies from Precursor Thiophenes

A common approach involves the stepwise functionalization of a pre-existing thiophene ring. The order of introduction of the bromine, cyano, and carboxylic acid groups is critical to the success of the synthesis, as each group influences the reactivity and regioselectivity of subsequent reactions.

The introduction of a bromine atom at the C5 position of a substituted thiophene is a key step. The regioselectivity of this electrophilic substitution is governed by the electronic effects of the substituents already present on the ring.

For a precursor such as 4-cyanothiophene-2-carboxylic acid, the electron-withdrawing nature of both the cyano and carboxylic acid groups deactivates the thiophene ring towards electrophilic substitution. However, the directing effects of these groups would need to be carefully considered. In many cases, direct bromination of a highly deactivated ring can be challenging, requiring harsh conditions that may not be compatible with other functional groups.

A more common strategy is to introduce the bromine atom at an earlier stage. For instance, starting with 2-thiophenecarboxylic acid, bromination typically occurs at the 5-position due to the directing effect of the carboxylic acid group. Subsequent functionalization at the 4-position would then be required.

Common Brominating Agents:

| Brominating Agent | Abbreviation | Typical Conditions |

| N-Bromosuccinimide | NBS | Acetonitrile (B52724) or DMF, room temperature. researchgate.net |

| Bromine | Br2 | Acetic acid or other organic solvents. |

The introduction of the cyano group can be achieved through various methods, most commonly via the displacement of a halide with a cyanide salt.

A plausible route involves the cyanation of a brominated thiophene precursor. For example, a 4-bromothiophene derivative can be converted to the corresponding 4-cyanothiophene. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic method for this transformation. More modern approaches often employ palladium-catalyzed cyanation reactions, which can proceed under milder conditions and with a broader substrate scope.

A video detailing a similar transformation for the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene highlights a sequence where a bromoester is subjected to cyanation with copper cyanide in DMF. youtube.com

Common Cyanation Methods:

| Reaction Name | Reagents | Typical Conditions |

| Rosenmund-von Braun Reaction | Copper(I) cyanide (CuCN) | High temperatures, polar aprotic solvents (e.g., DMF, NMP). |

| Palladium-Catalyzed Cyanation | Pd catalyst (e.g., Pd(PPh3)4), cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]). | Inert atmosphere, various solvents and temperatures. |

The introduction of the carboxylic acid group at the C2 position is often accomplished through the carboxylation of an organometallic intermediate. This typically involves the formation of a lithiated or Grignard reagent at the desired position, followed by quenching with carbon dioxide.

For instance, a 5-bromo-4-cyanothiophene precursor could be selectively lithiated at the 2-position using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. Subsequent treatment with solid carbon dioxide (dry ice) followed by an acidic workup would yield the target carboxylic acid. A patent describes a similar process for the synthesis of 5-chlorothiophene-2-carboxylic acid, where a Grignard reagent is formed and then reacted with carbon dioxide. google.com

Common Carboxylation Methods:

| Method | Reagents | Typical Conditions |

| Lithiation-Carboxylation | Strong base (e.g., n-BuLi, LDA), then CO2 | Anhydrous THF or ether, low temperatures (e.g., -78 °C). google.com |

| Grignard Reaction-Carboxylation | Magnesium (Mg), then CO2 | Anhydrous ether or THF. google.com |

Advanced One-Pot and Cascade Reaction Protocols

While a stepwise approach is often reliable, the development of one-pot and cascade reactions offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures.

One potential advanced strategy for the synthesis of polysubstituted thiophenes is the Gewald reaction . wikipedia.orgorganic-chemistry.orgnih.gov This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.org While the direct synthesis of this compound via a Gewald reaction is not reported, a modified Gewald approach could potentially be envisioned to construct a thiophene ring with the desired substitution pattern or with precursors to the final functional groups. For example, a 2-aminothiophene derivative formed from a Gewald reaction could undergo subsequent Sandmeyer-type reactions to introduce the bromo and cyano groups, followed by hydrolysis of an ester to the carboxylic acid. A publication describes the synthesis of an ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate via a Sandmeyer reaction from the corresponding 3-amino precursor. nih.gov

Although a specific one-pot synthesis for this compound is not prominently described in the literature, the principles of one-pot synthesis are being applied to the preparation of other substituted thiophenes. For example, a patent describes a one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid. google.com Such strategies often involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation of intermediates.

Catalytic Systems Employed in the Synthesis of this compound and Analogues

The synthesis of polysubstituted thiophenes, such as this compound, relies heavily on advanced catalytic systems that enable precise functionalization of the thiophene ring. Transition metal catalysis, particularly with palladium and copper, provides the primary means for constructing these complex molecules. These catalytic approaches are essential for introducing the requisite bromo, cyano, and carboxylic acid functionalities onto the thiophene core, often with high regioselectivity and yield.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis is a cornerstone in the synthesis of functionalized thiophene derivatives. While a direct palladium-catalyzed synthesis of this compound is not extensively detailed, palladium-catalyzed methods are crucial for creating key precursors and analogues. For instance, palladium-catalyzed carbonylation is a viable method for introducing the carboxylic acid group at the 2-position of a pre-functionalized thiophene ring. beilstein-journals.org This process typically involves the reaction of a bromo- or iodo-thiophene with carbon monoxide under pressure in the presence of a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

A significant advancement in thiophene functionalization is the direct vicinal difunctionalization through palladium/norbornene (Pd/NBE) cooperative catalysis. nih.gov This methodology allows for the site-selective and regioselective introduction of two different functional groups at the C4 and C5 positions of the thiophene ring in a single step. nih.gov Such a strategy could theoretically be adapted to install or modify groups adjacent to the cyano and bromo moieties in analogues of the target compound. The reaction tolerates various functional groups, including halogens, which could serve as handles for subsequent chemical transformations. nih.gov

Copper-Mediated Synthetic Approaches

Copper-mediated reactions are particularly vital for the introduction of the cyano group onto aromatic and heteroaromatic rings, a key step in the synthesis of this compound. The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with a copper(I) cyanide salt, is a classic and effective method.

In the context of synthesizing the target molecule or its analogues, a typical route would involve a brominated thiophene precursor. For example, a dibrominated thiophene could be selectively functionalized, followed by the introduction of a cyano group via a copper-mediated process. The synthesis of a similar compound, ethyl 5-cyano-4-ethylthiophene-3-carboxylate, involves the reaction of a bromo-thiophene intermediate with copper(I) cyanide in a solvent like DMF to install the cyano group. youtube.com This highlights the indispensable role of copper in the specific synthetic step leading to the cyano-substituted thiophene core.

Copper can also act as a co-catalyst in some palladium-catalyzed reactions, enhancing efficiency and selectivity. For instance, the coupling of benzo[b]thiophenes with aryl chlorides has been achieved using a Pd/C catalyst with CuCl as a co-catalyst, demonstrating the synergistic effect of combining these two metals. lookchem.com

Emerging Catalytic Methodologies for Thiophene Functionalization

Recent research has focused on developing novel catalytic systems to overcome the limitations of traditional methods and to access new chemical space. These emerging methodologies prioritize efficiency, selectivity, and the use of more sustainable catalytic processes.

One prominent area is the development of catalytic asymmetric functionalization and dearomatization of thiophenes. rsc.orgrsc.org These methods allow for the creation of chiral thiophene derivatives, which are valuable in pharmaceutical sciences. rsc.orgrsc.org One reported strategy involves an intramolecular reaction between a thiophene moiety and a vinylidene ortho-quinone methide (VQM) intermediate, catalyzed by a chiral Brønsted base. rsc.orgrsc.org This approach activates the otherwise inert thiophene structure to yield complex chiral spiranes and atropisomers. rsc.org

Another innovative approach is the use of cooperative catalysis. The palladium/norbornene (Pd/NBE) system for direct vicinal difunctionalization of thiophenes represents a significant advance, enabling the construction of complex polysubstituted thiophenes under mild conditions. nih.gov This method avoids the need for pre-functionalized starting materials by directly activating C-H bonds. nih.gov

The use of simple, heterogeneous catalysts is also gaining traction. A ligand-free, scalable C-H functionalization of benzo[b]thiophenes has been developed using an inexpensive Pd/C catalyst with CuCl, which is insensitive to air and moisture, representing a move towards more practical and industrially viable processes. lookchem.com

Optimization of Reaction Conditions for Yield and Purity Enhancement

The optimization of reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound and its derivatives, several parameters are typically scrutinized, including the choice of catalyst, solvent, base, temperature, and reaction time.

A case study in optimizing the synthesis of dihydrobenzofuran neolignans via oxidative coupling highlights the systematic approach required. scielo.br In this study, various oxidants, solvents, and temperatures were screened to find the optimal balance between the conversion of starting material and the selectivity for the desired product. scielo.br For example, acetonitrile was identified as a superior solvent, providing a better conversion-selectivity balance than more commonly used solvents like dichloromethane (B109758) or benzene. scielo.br It was also found that while reflux conditions improved homogenization and gave good results, prolonged reaction times could lead to decreased selectivity due to side reactions. scielo.br

In the context of palladium-catalyzed cross-coupling reactions involving thiophenes, the choice of ligand, base, and solvent system is crucial. For the Suzuki coupling of 5-bromothiophene-2-carboxylic acid derivatives, studies have compared different solvents. It was found that a mixture of 1,4-dioxane (B91453) and water often provides better yields than dry toluene. researchgate.net The selection of the palladium catalyst and the base (e.g., K₂CO₃, Na₂CO₃) also significantly impacts the reaction's efficiency. nih.govresearchgate.net

The table below illustrates an example of solvent optimization for a Suzuki cross-coupling reaction to form 5-arylthiophene-2-carboxylate derivatives.

Table 1: Effect of Solvent on the Yield of Suzuki Cross-Coupling Products

| Entry | Reactant (Arylboronic Acid) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Toluene | 50.2 |

| 2 | Phenylboronic acid | 1,4-Dioxane/H₂O | 75.0 |

| 3 | 4-Methylphenylboronic acid | Toluene | 33.0 |

| 4 | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O | 72.0 |

| 5 | 4-Methoxyphenylboronic acid | Toluene | 76.5 |

Data synthesized from research findings on analogues. researchgate.net

This systematic optimization process ensures that synthetic routes are not only feasible but also practical, scalable, and economically viable.

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is dictated by its three distinct functional groups: the bromine atom, the cyano group, and the carboxylic acid. The bromine atom at the 5-position is particularly susceptible to transformations, serving as a versatile handle for introducing a wide range of substituents through cross-coupling reactions.

Transformations Involving the Bromine Moiety: Cross-Coupling Reactions

The bromine atom on the thiophene ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction, in particular, has been successfully applied to the closely related compound, 5-bromothiophene-2-carboxylic acid, to synthesize a variety of 5-arylthiophene-2-carboxylic acid derivatives. nih.govresearchgate.netnih.gov

In these reactions, the bromo-thiophene is coupled with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.govresearchgate.net The reaction is tolerant of various functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of compounds with moderate to good yields. nih.govnih.gov The carboxylic acid group on the thiophene ring typically requires protection as an ester prior to the coupling reaction to prevent interference with the catalytic cycle. nih.govresearchgate.net

The table below summarizes the results of Suzuki cross-coupling reactions between an esterified 5-bromothiophene-2-carboxylic acid and various arylboronic acids.

Table 2: Synthesis of 5-Arylthiophene-2-carboxylate Derivatives via Suzuki Cross-Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 75.0 | researchgate.net |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 72.0 | researchgate.net |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 65.0 | researchgate.net |

| 4 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 67.0 | researchgate.net |

These examples demonstrate that the bromine moiety of 5-bromo-substituted thiophene-2-carboxylic acids is a reliable reaction site for building molecular complexity, enabling the synthesis of biaryl structures that are common motifs in materials science and medicinal chemistry.

Reactions of the Cyano Group: Hydrolysis, Reduction, and Cycloaddition

The cyano group is a versatile functional group that can be transformed into several other important moieties.

The hydrolysis of the nitrile (cyano) group is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. byjus.com

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide. numberanalytics.com This transformation is typically achieved using milder conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). commonorganicchemistry.com If harsher conditions are used (e.g., higher temperatures or prolonged reaction times), the initially formed amide will undergo further hydrolysis to yield the carboxylate salt, which upon acidic workup gives the dicarboxylic acid. organicchemistrytutor.comchemguide.co.uk A mild method for converting nitriles to amides involves using an alkaline solution of hydrogen peroxide. commonorganicchemistry.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically leads to the complete hydrolysis to the carboxylic acid. chemguide.co.uk The reaction proceeds via an amide intermediate, but under acidic conditions, this intermediate is rapidly hydrolyzed further to the carboxylic acid and an ammonium (B1175870) salt. byjus.comorganicchemistrytutor.com It is generally more difficult to stop the reaction at the amide stage under acidic conditions. organicchemistrytutor.com

The cyano group can be readily reduced to a primary amine (aminomethyl group), providing a valuable method for introducing a basic nitrogen-containing functional group. A variety of reducing agents can accomplish this transformation.

Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common method. However, more convenient laboratory-scale reductions can be performed using chemical hydrides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective. Alternatively, milder reagents can be employed. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) has been shown to reduce a wide variety of aromatic nitriles to the corresponding primary amines in excellent yields. organic-chemistry.org Other systems, such as sodium borohydride (NaBH₄) in the presence of a cobalt or nickel salt, or using ammonia (B1221849) borane (B79455), are also effective for this reduction. organic-chemistry.orgresearchgate.net

| Reducing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | Powerful, reduces many functional groups | - |

| H₂ / Raney Ni or Pd/C | Hydrogen gas pressure, solvent (e.g., ethanol, methanol) | Catalytic, can sometimes be sensitive to sulfur-containing compounds | - |

| BH₂(N(iPr)₂) / cat. LiBH₄ | THF, ambient or reflux temperature | Reduces nitriles in the presence of unconjugated alkenes and alkynes | organic-chemistry.org |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst required | Tolerant of many functional groups, environmentally benign byproducts (H₂, NH₃) | organic-chemistry.org |

| NaBH₄ / CoCl₂ or NiCl₂ | Solvent (e.g., methanol) | Convenient laboratory method | researchgate.net |

This table summarizes common reagents and conditions for the reduction of aromatic nitriles to primary amines.

Pericyclic Reactions and Nitrile Cycloadditions

Pericyclic reactions, such as the Diels-Alder reaction, involve the reorganization of electrons through a cyclic transition state. Thiophenes are generally poor dienes in [4+2] cycloaddition reactions due to their inherent aromaticity, which would be lost during the reaction. Current time information in Pasuruan, ID. The reaction energy for a thermal cycloaddition is typically high, but can be influenced by the introduction of specific substituents. Current time information in Pasuruan, ID.

For this compound, the thiophene ring is substituted with three electron-withdrawing groups (bromo, cyano, and carboxyl). These groups decrease the electron density of the ring, which would further disfavor its participation as a diene. However, this electronic characteristic makes the C4-C5 double bond a potential dienophile in reactions with electron-rich dienes. jocpr.com More commonly, the aromaticity of the thiophene ring is disrupted prior to cycloaddition, for instance by oxidation to a thiophene S-oxide, which then acts as a potent diene. beilstein-journals.org

The nitrile group itself can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. While specific examples involving this compound are not extensively documented, the general reactivity of nitriles suggests this as a possible transformation under appropriate conditions. Intramolecular cycloadditions involving nitrile groups are also known, particularly where the nitrile acts as the dienophile. nih.gov

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a prime site for various chemical modifications, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to an ester or amide is a common and fundamental transformation. Esterification can be achieved under standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid), though milder methods are often preferred for highly functionalized molecules.

A particularly effective method is the Steglich esterification, which utilizes a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds under mild, neutral conditions, which is advantageous for preserving the other functional groups on the thiophene ring. For instance, the related compound 5-bromothiophene-2-carboxylic acid has been successfully esterified using DCC and DMAP. libretexts.org This highlights a chemoselective pathway where the carboxylic acid is modified without affecting the reactive C-Br bond.

Amidation reactions can be carried out similarly, by activating the carboxylic acid with a coupling agent and then treating it with a primary or secondary amine. This allows for the synthesis of a wide array of thiophene-2-carboxamides.

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-bromothiophene-2-carboxylic acid | Amyl alcohol, DCC, DMAP, in DCM | Pentyl 5-bromothiophene-2-carboxylate | 75% | libretexts.org |

Decarboxylation and Reduction Strategies

Decarboxylation , the removal of the carboxylic acid group, can be challenging for aromatic carboxylic acids unless a stabilizing group (such as a keto group at the β-position) is present. britannica.com For heteroaromatic carboxylic acids, decarboxylation can sometimes be achieved under thermal conditions or through metal-catalyzed processes. For example, copper-catalyzed decarboxylation has been used for some aromatic acids. libretexts.org Another advanced method is decarboxylative cross-coupling, where the carboxylic acid is directly replaced by another group in a palladium-catalyzed reaction. researchgate.net In the context of thiophenes, instances of decarboxylation have been noted as part of a bromination/decarboxylation sequence on related molecules.

Reduction of the carboxylic acid functionality to a primary alcohol (5-bromo-4-cyano-2-(hydroxymethyl)thiophene) is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required for this conversion, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective. britannica.comnih.gov A critical consideration for this reaction is chemoselectivity. LiAlH₄ can also reduce nitrile groups, potentially leading to a mixture of products. Therefore, careful control of reaction conditions or the use of more selective reagents, such as borane, would be necessary to preferentially reduce the carboxylic acid while preserving the cyano and bromo functionalities. chemguide.co.uk The reduction of 5-bromothiophene-2-carboxylic acid to 5-bromothiophene-2-methanol has been reported using LiAlH₄. sigmaaldrich.com

Electrophilic and Nucleophilic Substitution on the Thiophene Ring System

The substitution pattern of this compound heavily influences the reactivity of the thiophene ring.

Electrophilic Aromatic Substitution (SEAr): The thiophene ring is generally more reactive towards electrophiles than benzene. However, the presence of three strong electron-withdrawing groups (bromo, cyano, carboxyl) significantly deactivates the ring, making electrophilic substitution reactions very difficult to achieve. If forced, the incoming electrophile would be directed to the only available position, C3, though the reaction would likely require harsh conditions and result in low yields.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the cyano and carboxylic acid groups activates the thiophene ring towards nucleophilic attack. The bromine atom at the C5 position is particularly well-suited for SNAr. The cyano group at the adjacent C4 position provides strong activation for the displacement of the bromide by a nucleophile. This allows for the introduction of a wide variety of substituents at the C5 position. Studies on similar 2-methoxy-3-cyano-5-nitrothiophenes confirm that the C2 position (analogous to C5 in the target molecule when considering the leaving group) is highly activated for nucleophilic addition.

A synthetically powerful and widely used reaction at the C-Br bond is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromothiophene with an aryl or vinyl boronic acid. Research on 5-bromothiophene-2-carboxylic acid and its esters has shown that this reaction proceeds with good to moderate yields, demonstrating its utility in synthesizing more complex biaryl structures. libretexts.org

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pentyl 5-bromothiophene-2-carboxylate | Arylboronic acid, Pd(PPh₃)₄, Base | Pentyl 5-arylthiophene-2-carboxylate | libretexts.org |

| SNAr | 2-methoxy-3-cyano-5-nitrothiophene | Pyrrolidine | 2-(pyrrolidin-1-yl)-3-cyano-5-nitrothiophene |

Applications of 5 Bromo 4 Cyanothiophene 2 Carboxylic Acid As a Versatile Synthetic Building Block

Utility in the Construction of Diverse Functional Organic Molecules

The unique arrangement of reactive groups on 5-Bromo-4-cyanothiophene-2-carboxylic acid makes it an ideal starting material for the synthesis of a wide array of functional organic molecules. The bromo, cyano, and carboxylic acid moieties can each be targeted with specific reagents and reaction conditions, enabling chemists to build molecular complexity in a controlled manner. Aromatic carboxylic acids, in general, are fundamental building blocks in designing novel metal-organic networks and other complex structures.

Substituted thiophenes are pivotal in the synthesis of more elaborate heterocyclic systems. The bromine atom at the 5-position of the thiophene (B33073) ring is particularly useful for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to link the thiophene core to other aryl or heteroaryl groups. For instance, research on the related compound, 5-bromothiophene-2-carboxylic acid, has demonstrated its successful use in Suzuki cross-coupling reactions with various arylboronic acids to create novel biaryl derivatives. nih.gov This established reactivity highlights the potential of this compound to serve as a precursor for a multitude of complex heterocyclic structures where the cyano group can further modulate the electronic properties or act as an additional reaction site.

The functional groups present on this compound offer distinct and predictable reactivity, making it a valuable tool in synthetic organic chemistry.

| Functional Group | Position | Common Reaction Type | Potential Product Class |

| Carboxylic Acid | 2 | Esterification, Amidation | Esters, Amides, Acid Halides |

| Cyano Group | 4 | Hydrolysis, Reduction | Carboxylic Acids, Amines |

| Bromo Atom | 5 | Palladium-Catalyzed Cross-Coupling | Biaryl Compounds, Alkylated Thiophenes |

The development of new functional organic materials often relies on the synthesis of rigid, planar, fused-ring systems. Thiophene derivatives are excellent starting points for such constructions. For example, brominated thiophenes have been used as precursors in C-H activation approaches to prepare regioisomeric thienopyrrolocarbazoles, which are novel building blocks for functional materials. chemrxiv.org The multiple reactive sites on this compound provide the necessary handles for intramolecular or sequential intermolecular reactions to build fused polycyclic aromatic systems. The planarity and electron-rich nature of the thiophene core, combined with the electronic influence of the cyano group, make it a desirable component in the design of molecules with specific photophysical and electronic properties.

Integration into Advanced Materials Science Research

In materials science, functionalized thiophenes are critical components in the development of organic electronics and optoelectronics. Their inherent properties, such as thermal stability and conductivity when polymerized, make them superior candidates for a range of advanced applications.

Thiophene-based conjugated polymers, particularly polythiophenes, are among the most studied classes of conductive polymers due to their excellent electronic and optical properties. The synthesis of these polymers often involves the polymerization of halogenated thiophene monomers. nih.gov The bromine atom on this compound can facilitate polymerization through various cross-coupling methods, such as Kumada-Tamao-Corriu cross-coupling. nih.gov The presence of the electron-withdrawing cyano group on the polymer backbone can significantly influence the electronic properties of the resulting material, such as its electron affinity and bandgap, which is a key strategy for tuning materials for specific electronic applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The versatility of this compound extends to its role as a precursor for a variety of organic electronic materials. Thiophene derivatives are widely utilized in manufacturing everything from sensors to photovoltaics. researchgate.net The ability to modify each of the three functional groups allows for the synthesis of tailored molecules that can serve as semiconductors, light-emitters, or charge-transport materials in devices like organic light-emitting diodes (OLEDs).

In the field of solar energy, dye-sensitized solar cells (DSSCs) represent a promising low-cost photovoltaic technology. The efficiency of these cells is heavily dependent on the molecular structure of the organic dye used as a photosensitizer. A common and effective design for these dyes is the Donor-π-Acceptor (D-π-A) architecture. In this framework, thiophene units are frequently used as the π-conjugated spacer (the "π" part) that connects an electron-donating group to an electron-accepting and anchoring group. rsc.orgrsc.org

The structure of this compound contains key features essential for a D-π-A dye. The carboxylic acid is a well-established anchoring group that strongly binds the dye to the surface of a semiconductor photoanode, typically titanium dioxide (TiO₂). researchgate.net The cyano group is a potent electron acceptor and is often part of the final acceptor/anchor moiety (e.g., a cyanoacrylic acid group). The thiophene ring itself serves as the π-spacer, facilitating charge separation and injection into the semiconductor after light absorption. researchgate.netrsc.org By reacting the bromo position with a suitable electron-donor group, this molecule can be readily converted into a complete D-π-A sensitizer.

| Molecular Component | Role in D-π-A Dye | Corresponding Functional Group |

| Donor | Electron-donating unit | Attached via reaction at the Bromo site |

| π-Spacer | Facilitates charge transfer | Thiophene Ring |

| Acceptor/Anchor | Electron-accepting and surface-binding unit | Cyano and Carboxylic Acid Groups |

Design of Metal-Organic Framework (MOF) Linkers and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic molecules. Carboxylic acids are a prominent class of linkers used in the synthesis of these frameworks due to their ability to coordinate with metal centers. alfa-chemistry.comresearchgate.net The structure of this compound, featuring a carboxylic acid group, makes it a theoretical candidate as an organic linker.

However, a review of available scientific literature does not yield specific examples of MOFs or coordination polymers that have been successfully synthesized using this compound as the primary or secondary organic linker. The influence of the bromo and cyano substituents on the resulting framework's topology, porosity, and functional properties remains an unexplored aspect of its chemistry.

Contribution to the Development of Specialty Organic Chemicals

The reactivity of the bromo group on the thiophene ring suggests that this compound could be a valuable intermediate in the synthesis of more complex specialty organic chemicals. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are commonly employed to form new carbon-carbon bonds at the site of a bromine atom. This could allow for the introduction of a wide range of aryl or other organic fragments, leading to the creation of novel thiophene-based compounds. A study on the related compound, 5-bromothiophene-2-carboxylic acid, demonstrated its use in synthesizing a series of derivatives via Suzuki cross-coupling, although the focus of that research was on their biological activity rather than material applications. nih.gov

Employment in the Rational Design of Chemical Probes for Research Purposes

Chemical probes are essential tools for studying biological systems. The design of these molecules often involves the incorporation of specific functional groups that allow for interaction with a target, as well as reporter or handle moieties for detection or linkage to other molecules. The carboxylic acid group of this compound could, in principle, be used for amide bond formation to attach it to other molecular scaffolds, a common strategy in the synthesis of chemical probes. unimi.it Furthermore, the bromo- and cyano-substituted thiophene core could serve as a unique scaffold for designing probes with specific recognition properties. Despite these theoretical possibilities, there are no specific examples in the literature of this compound being employed in the rational design and synthesis of chemical probes.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 4 Cyanothiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Bromo-4-cyanothiophene-2-carboxylic acid is expected to be relatively simple, featuring two key signals. The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. This significant deshielding is a characteristic feature of acidic protons. libretexts.org

The thiophene (B33073) ring bears a single proton at the C3 position. Its chemical shift will be influenced by the neighboring electron-withdrawing cyano (-CN) and carboxylic acid groups, as well as the bromine atom. Based on data for similar substituted thiophenes, this proton is expected to resonate as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm. For comparison, the protons of 3-thiophenezoic acid resonate at approximately 7.34, 7.57, and 8.24 ppm. chemicalbook.com The precise chemical shift for the C3-H in the target molecule will be a cumulative effect of all substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Thiophene C3-H | 7.5 - 8.5 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in this compound.

The carbonyl carbon of the carboxylic acid is typically found in the range of 160-180 ppm. libretexts.org The carbon of the cyano group is expected to resonate in the 115-120 ppm region. libretexts.org The four carbons of the thiophene ring will have distinct chemical shifts due to the different substituents. The carbon attached to the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the cyano group (C4), the carbon with the carboxylic acid (C2), and the protonated carbon (C3) will all exhibit unique resonances in the aromatic region, generally between 110 and 150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 160 - 180 |

| Thiophene C2 | 135 - 150 |

| Thiophene C3 | 125 - 140 |

| Thiophene C4 | 110 - 125 |

| Thiophene C5 | 115 - 130 |

| -CN | 115 - 120 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the presence of an isolated thiophene proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the signal for the C3-H proton and the signal for the C3 carbon, allowing for the definitive assignment of both.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₆H₂BrNO₂S), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units (M and M+2), which is a clear diagnostic feature.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [M]⁺˙ | 244.9044 | 246.9024 |

| [M+H]⁺ | 245.9122 | 247.9102 |

| [M-H]⁻ | 243.8966 | 245.8946 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate a series of product ions. The analysis of these fragmentation pathways provides valuable structural information. For this compound, several characteristic fragmentation patterns can be anticipated.

A primary fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as a radical (•COOH, 45 Da). pitt.edu Another common fragmentation is the loss of carbon monoxide (CO, 28 Da) after the initial loss of the hydroxyl radical.

The presence of the bromine atom would likely lead to the loss of a bromine radical (•Br, 79 or 81 Da). Fragmentation of the thiophene ring itself could also occur, leading to smaller fragment ions. The cyano group may be lost as a neutral molecule (HCN, 27 Da) or a radical (•CN, 26 Da). The relative abundance of these fragment ions would provide further insight into the stability of the different parts of the molecule.

Table 4: Predicted Key MS/MS Fragmentations for this compound

| Precursor Ion | Fragmentation | Lost Neutral/Radical | Predicted m/z of Product Ion |

| [M]⁺˙ | Loss of hydroxyl radical | •OH | 227.9/229.9 |

| [M]⁺˙ | Loss of carboxyl radical | •COOH | 199.9/201.9 |

| [M]⁺˙ | Loss of bromine radical | •Br | 166.0 |

| [M-OH]⁺ | Loss of carbon monoxide | CO | 199.9/201.9 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint. For this compound, these techniques are essential for confirming the presence and chemical environment of its nitrile, carboxylic acid, and substituted thiophene ring moieties.

The IR spectrum of a carboxylic acid is highly characteristic. echemi.com A very broad absorption band, typically observed between 2500 and 3300 cm⁻¹, arises from the O-H stretching vibration of the carboxyl group, with its breadth resulting from extensive intermolecular hydrogen bonding that forms dimeric structures in the solid state. libretexts.org The C=O stretching vibration of the carbonyl group gives rise to a sharp and intense peak, generally found in the 1700-1725 cm⁻¹ region for hydrogen-bonded dimers. echemi.com

The nitrile group (-C≡N) presents a sharp, medium-intensity absorption in a relatively clear region of the spectrum, typically between 2210 and 2260 cm⁻¹. The position of this band can be influenced by the electronic effects of adjacent substituents on the thiophene ring. Furthermore, the thiophene ring itself exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C ring stretching modes between 1300 and 1500 cm⁻¹, and in-plane and out-of-plane bending modes at lower frequencies. The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch and, notably, the C≡N stretch are typically strong and easily identifiable. The symmetric vibrations of the thiophene ring are also often more intense in the Raman spectrum compared to the IR spectrum, aiding in the structural analysis of the heterocyclic core. Computational studies, such as those performed on 2-thiophene carboxylic acid using Density Functional Theory (DFT), can aid in the precise assignment of observed vibrational frequencies to specific normal modes of the molecule. iosrjournals.org

Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected wavenumber ranges for the key functional groups. Actual values may vary based on the specific molecular environment and physical state.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Weak | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong | Strong, Sharp |

| Nitrile | C≡N stretch | 2210-2260 | Strong | Medium, Sharp |

| Thiophene Ring | Aromatic C-H stretch | ~3100 | Medium | Medium |

| Thiophene Ring | C=C ring stretch | 1300-1500 | Strong | Medium-Strong |

| Bromoalkane | C-Br stretch | 500-600 | Strong | Medium |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure and properties of this compound.

While the specific crystal structure for this compound is not publicly available, analysis of related thiophene carboxylic acid derivatives provides significant insight into the likely structural motifs. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov This is observed in the crystal structure of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. researchgate.net An alternative arrangement is seen in the parent thiophene-2-carboxylic acid, which crystallizes as a tetramer, also linked by O-H···O hydrogen bonds. asianpubs.orgresearchgate.net

A complete crystallographic analysis would yield detailed information including the crystal system, space group, and unit cell dimensions, providing a foundational understanding of its solid-state properties.

Table 2: Representative Crystallographic Data for Related Thiophene Carboxylic Acid Derivatives This data illustrates typical structural parameters found in similar molecules and is not the experimental data for the title compound.

| Compound | Crystal System | Space Group | Key Feature |

| Thiophene-2-carboxylic Acid asianpubs.orgresearchgate.net | Orthorhombic | Pna2(1) | Forms a tetramer via O-H···O hydrogen bonds. |

| 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid researchgate.net | Monoclinic | P2(1)/c | Forms centrosymmetric dimers via O-H···O hydrogen bonds. |

| Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate nih.gov | Monoclinic | P2(1)/c | Thiophene ring and substituents are planar. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule, offering insights into its conjugated system and electronic structure.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted thiophene ring. Simple carboxylic acids absorb at wavelengths too low to be useful for typical UV-Vis analysis (~210 nm). libretexts.org However, conjugation of the carboxyl group with the thiophene ring system results in a bathochromic (red) shift of the absorption maximum to a longer, more readily measurable wavelength.

The presence of the bromine atom and the cyano group as substituents on the thiophene ring will further modulate the electronic structure and, consequently, the absorption spectrum. These groups act as auxochromes, and their electron-withdrawing nature can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the HOMO-LUMO energy gap and the position of the λmax. The n→π* transition associated with the carbonyl group of the carboxylic acid is also possible but is typically much weaker in intensity than the π→π* transitions. masterorganicchemistry.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many aromatic and heterocyclic compounds are fluorescent. The emission properties of this compound and its derivatives would be highly dependent on factors such as the rigidity of the structure, the nature of the solvent, and the pH, which affects the protonation state of the carboxylic acid. The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Photophysical studies of related brominated fluorescein (B123965) derivatives have demonstrated that the bromine moiety can be used for further functionalization via cross-coupling reactions, which in turn modifies the electronic and emission properties of the molecule. nih.gov

Table 3: Expected Electronic Transitions and Influencing Factors

| Transition Type | Chromophore | Expected λmax Region | Key Influencing Factors |

| π→π | Substituted Thiophene Ring, Carbonyl | 250-350 nm | Conjugation, Solvent Polarity, Substituent Effects (Br, CN) |

| n→π | Carbonyl Group | >300 nm | Solvent Polarity (hypsochromic shift in polar solvents) |

| Fluorescence | Entire Conjugated System | Emission > Absorption λmax | Molecular Rigidity, pH, Solvent, Heavy-Atom Effect (Br) |

Computational and Theoretical Investigations of 5 Bromo 4 Cyanothiophene 2 Carboxylic Acid and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Bromo-4-cyanothiophene-2-carboxylic acid. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations can provide a wealth of information about the electronic distribution and reactivity of this compound.

Key insights from DFT studies include the mapping of electron density to identify electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The calculated electrostatic potential (ESP) map visually represents these regions, where areas of negative potential indicate likely sites for electrophilic attack and positive potential suggests sites for nucleophilic attack. For instance, the nitrogen of the cyano group and the oxygen atoms of the carboxylic acid are expected to be electron-rich, while the carbon atoms of the thiophene (B33073) ring, particularly those adjacent to the electron-withdrawing substituents, would be relatively electron-poor.

DFT is also employed to calculate various chemical reactivity descriptors. These descriptors, such as chemical hardness, softness, electronegativity, and the Fukui function, provide a quantitative measure of the molecule's reactivity. For example, a lower chemical hardness value would suggest higher reactivity. Studies on similar thiophene derivatives have shown that the nature and position of substituents significantly influence these reactivity descriptors. mdpi.comresearchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated using DFT

| Descriptor | Conceptual Meaning | Predicted Trend for this compound |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate to low, indicating good reactivity |

| Electronegativity (χ) | Power to attract electrons | High, due to electronegative substituents |

| Chemical Potential (μ) | Escaping tendency of electrons | Negative, indicating stability |

| Electrophilicity Index (ω) | Propensity to accept electrons | High, suggesting it can act as a good electrophile |

For even greater accuracy, particularly for benchmarking DFT results or for studying specific electronic properties, ab initio methods can be employed. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. While computationally more demanding, these methods can yield highly accurate predictions of molecular geometries, vibrational frequencies, and electronic energies. For a molecule like this compound, ab initio calculations could be used to precisely determine the rotational barriers of the carboxylic acid group and to obtain accurate ionization potentials and electron affinities.

A key output of both DFT and ab initio calculations is the description of the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the carboxylic acid group, while the LUMO is likely to be distributed over the cyano and bromo substituents, as well as the thiophene ring. The electron-withdrawing nature of the bromo and cyano groups would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of the molecule over time, including its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations of this compound can reveal the preferred conformations of the carboxylic acid group relative to the thiophene ring. These simulations can also elucidate how the molecule interacts with its environment through hydrogen bonding (via the carboxylic acid group) and halogen bonding (via the bromine atom). Understanding these intermolecular interactions is crucial for predicting the molecule's solubility, crystal packing, and potential biological activity.

In Silico Design and Screening of Novel Derivatives for Targeted Applications

The computational models developed for this compound can be used as a foundation for the in silico design and screening of novel derivatives with tailored properties. By systematically modifying the substituents on the thiophene ring, it is possible to tune the electronic and steric properties of the molecule. For example, replacing the bromine atom with other halogens or introducing different functional groups at various positions can alter the molecule's reactivity, solubility, and potential for intermolecular interactions.

Virtual screening of a library of such derivatives against a specific biological target, such as an enzyme active site, can be performed using molecular docking simulations. This approach allows for the rapid identification of promising candidates for further experimental investigation, thereby accelerating the drug discovery process. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information provides a detailed understanding of the reaction kinetics and thermodynamics.

For example, theoretical studies could elucidate the mechanism of nucleophilic aromatic substitution reactions, where a nucleophile displaces the bromine atom. DFT calculations can be used to compare the energies of different possible reaction pathways and to determine the structure of the key intermediates and transition states. Such studies have been performed on similar thiophene carboxylic acids to understand their differential reactivity. researchgate.net This knowledge is essential for optimizing reaction conditions and for designing more efficient synthetic routes.

Challenges and Future Perspectives in the Research of 5 Bromo 4 Cyanothiophene 2 Carboxylic Acid

Overcoming Synthetic Challenges and Enhancing Scalability in Production

A significant hurdle in the study of 5-Bromo-4-cyanothiophene-2-carboxylic acid is the lack of well-established, high-yield synthetic routes, which consequently limits its availability and scalability for extensive research. The synthesis of polysubstituted thiophenes, particularly those with electronically divergent groups, is often plagued by issues of regioselectivity and chemoselectivity.

Current Synthetic Hurdles:

Regiocontrol: Introducing three different substituents at specific positions on the thiophene (B33073) ring requires precise control. Standard thiophene syntheses like the Gewald reaction, which builds the ring from acyclic precursors, may not be readily adaptable to achieve this particular substitution pattern due to the specific functionalities required in the starting materials. derpharmachemica.com

Sequential Functionalization: A common strategy involves the sequential functionalization of a pre-existing thiophene ring. However, the directing effects of the existing substituents can be complex. For instance, the electron-withdrawing nature of the cyano and carboxylic acid groups deactivates the ring towards electrophilic substitution, while the bromo group is a deactivating ortho-, para-director, creating a conflicting electronic environment that complicates further substitutions.

Future Directions for Scalable Synthesis:

The development of a robust and scalable synthesis is paramount. Future research should focus on one-pot or tandem reactions that minimize intermediate purification steps. For instance, exploring novel cyclization strategies or developing selective C-H activation and functionalization methods could provide more direct and efficient routes. beilstein-journals.org A one-pot bromination/debromination procedure developed for 3-methylthiophene, which proceeds through an unisolated tribromo intermediate, serves as an example of an efficient process that could be adapted. beilstein-journals.org Furthermore, transitioning from traditional batch processing to continuous flow synthesis could offer significant advantages in terms of safety, reproducibility, and scalability. beilstein-journals.org

Exploration of Uncharted Reactivity Patterns and Unconventional Derivatization Pathways

The reactivity of this compound is largely unexplored. The interplay between the electron-donating sulfur atom and the three distinct electron-withdrawing and modifiable functional groups suggests a rich and complex chemical behavior waiting to be charted.

Key Reactive Sites and Potential Transformations:

| Functional Group | Potential Derivatization Pathways |

| Carboxylic Acid | Esterification, amidation, reduction to alcohol, conversion to acyl chloride for further reactions. |

| Bromo Group | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form C-C bonds and extend conjugation. |

| Cyano Group | Hydrolysis to amide or carboxylic acid, reduction to an amine, participation in cycloaddition reactions. |

The primary challenge lies in achieving chemoselectivity—modifying one functional group without affecting the others. For example, conditions for a Suzuki coupling at the C-Br bond must be compatible with the carboxylic acid and cyano groups. Future research should systematically investigate the reactivity of each site, leading to the development of a "synthetic toolbox" for this scaffold. This would enable the creation of diverse molecular libraries for various applications. Unconventional pathways, such as transition-metal-catalyzed reactions that involve the cyano group or C-H activation at the remaining unsubstituted position on the thiophene ring, could unlock novel molecular architectures. researchgate.netrsc.org

Development of Sustainable and Environmentally Benign Synthetic Routes

In line with the growing emphasis on green chemistry, future synthetic approaches to this compound and its derivatives must prioritize sustainability. rsc.orgnih.gov Traditional organic syntheses often rely on toxic solvents, hazardous reagents, and energy-intensive processes.

Strategies for Greener Synthesis:

Benign Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol, or deep eutectic solvents. rsc.orgnih.gov

Catalysis: Shifting from stoichiometric reagents to catalytic methods, particularly using earth-abundant metals or even metal-free catalysts, to improve atom economy and reduce waste. nih.gov

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to accelerate reactions, often leading to cleaner processes and higher yields in shorter times. derpharmachemica.com

Multi-Component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates. The Gewald reaction is a classic example of an MCR for thiophene synthesis that can be adapted for greener conditions. derpharmachemica.com

Future research could focus on developing a catalytic, one-pot synthesis of the target molecule from simple, commercially available precursors, embodying the core principles of green chemistry.

Expansion of Applications in Emerging Interdisciplinary Fields of Chemistry and Materials Science

While specific applications for this compound have not yet been established, its unique structure makes it a highly promising building block for a range of advanced materials and bioactive molecules. Thiophene derivatives are renowned for their utility in organic electronics and medicinal chemistry. nih.govtdl.orgnumberanalytics.com

Potential Application Domains:

Organic Electronics: Thiophene-based materials are workhorses in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. numberanalytics.comresearchgate.net The combination of an electron-rich thiophene core with strongly electron-withdrawing cyano and carboxyl groups can lead to a low band-gap material with interesting photophysical properties. The bromo-substituent provides a convenient handle for polymerization or for creating larger conjugated systems through cross-coupling reactions. nih.gov

Medicinal Chemistry: The thiophene nucleus is a privileged scaffold found in numerous approved drugs. nih.govrsc.org The three distinct functional groups on this compound offer multiple points for diversification, allowing for the creation of large libraries of compounds for high-throughput screening against various biological targets. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net

Chemosensors: The electronically tunable nature of the scaffold could be exploited in the design of chemosensors, where binding of an analyte to a derivatized functional group would induce a measurable change in the molecule's optical or electronic properties.

The future in this area lies in the rational design and synthesis of derivatives tailored for specific applications, transforming this versatile building block into functional materials and potential therapeutic agents.

Integration with High-Throughput Experimentation and Artificial Intelligence for Accelerated Chemical Discovery

The traditional, serial approach to chemical research is often slow and resource-intensive. The integration of high-throughput experimentation (HTE) and artificial intelligence (AI) offers a paradigm shift, enabling the rapid discovery and optimization of new molecules and reactions. nih.gov

Accelerating Research through Modern Tools:

High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen hundreds or thousands of reaction conditions in parallel. acs.org This would be invaluable for tackling the synthetic challenges mentioned in section 6.1, allowing for the swift identification of optimal catalysts, solvents, and reaction parameters for the synthesis of this compound and its derivatives.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming chemical discovery. tue.nl In the context of this molecule, these tools could be used to:

Predict Properties: Train models to predict the electronic, optical, or biological properties of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Retrosynthesis Planning: Utilize AI-powered retrosynthesis tools to propose novel and efficient synthetic routes.

Reaction Optimization: Combine AI with automated reaction platforms to intelligently explore reaction space and autonomously identify optimal conditions.

By embracing these technologies, the research and development lifecycle for molecules like this compound can be significantly compressed, accelerating the journey from a chemical curiosity to a valuable compound with real-world applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4-cyanothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- The synthesis typically involves bromination and cyanation of thiophene precursors. For example, bromination of 4-cyanothiophene-2-carboxylic acid using NBS (N-bromosuccinimide) under radical initiation in DMF at 80–90°C achieves selective substitution at the 5-position . Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical due to residual byproducts. Yield optimization requires precise stoichiometric control of brominating agents and inert atmosphere conditions to prevent side reactions .

Q. How is the structure of this compound verified experimentally?

- Characterization involves 1H/13C NMR to confirm substituent positions (e.g., bromine deshields adjacent protons) and FT-IR to identify carboxylic acid (–COOH, ~1700 cm⁻¹) and cyano (–CN, ~2200 cm⁻¹) groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₆H₃BrN₂O₂S: theoretical 245.90 g/mol). Single-crystal X-ray diffraction, if feasible, resolves regiochemistry and bond angles .

Q. What solvents and conditions are optimal for its solubility and stability in reactions?

- The compound is polar due to –COOH and –CN groups, making DMSO, DMF, and THF suitable solvents. Stability tests show decomposition above 150°C, requiring storage at 4°C under argon. Avoid aqueous bases to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The –CN group deactivates the thiophene ring, reducing electrophilicity at the 5-bromo position. However, palladium-catalyzed couplings (e.g., with aryl boronic acids) require elevated temperatures (100–120°C) and strong bases (e.g., Cs₂CO₃) to activate the C–Br bond. Computational studies (DFT) suggest the cyano group lowers LUMO energy, favoring oxidative addition with Pd(0) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the thiophene core?

- Competing substitution at the 3- vs. 5-positions can arise due to steric and electronic effects. Directed ortho-metalation using LDA (lithium diisopropylamide) at –78°C directs functionalization to the 4-position, but pre-protection of –COOH (e.g., methyl ester) is necessary to avoid side reactions .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives?

- Discrepancies may stem from rotameric forms or paramagnetic impurities. Variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C can average out rotamer signals. Alternatively, NOESY experiments clarify spatial proximity of substituents .

Methodological Challenges and Solutions

Q. What analytical methods quantify trace impurities in synthesized batches?

- HPLC-MS with a C18 column (acetonitrile/0.1% formic acid gradient) identifies brominated byproducts (e.g., di-bromo derivatives). Limit of detection (LOD) <0.1% is achievable with UV detection at 254 nm .

Q. Why do some synthetic routes yield low catalytic efficiency in amide bond formation?

- Steric hindrance from the 4-cyano group impedes coupling reagents like EDC/HOBt. Switching to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in DMF improves activation of –COOH for peptide couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.